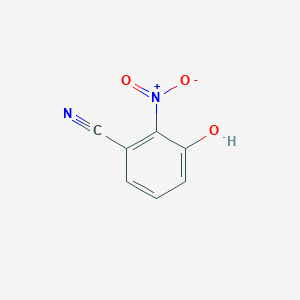
3-Hydroxy-2-nitrobenzonitrile
Cat. No. B172818
Key on ui cas rn:
129298-23-3
M. Wt: 164.12 g/mol
InChI Key: JELNXWUZFOQXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05840764
Procedure details


A parr bottle was charged with palladium on activated carbon (5%, 0.196g). A solution of 2-nitro-3-hydroxybenzonitrile (1.31 g, 0.008 mol) in 40 ml of ethanol was added. The reaction mixture was placed under 25 psi of hydrogen gas and shaken for 1 hour. TLC (1:1 hexane:ethyl acetate) shows that no starting material remained. The mixture was filtered through Celite® and evaporated to yield 2-amino-3-hydroxybenzonitrile, 1.01 g (0.0075 mol, 94%).






Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7])([O-])=O.[H][H].CCCCCC.C(OCC)(=O)C>[Pd].C(O)C>[NH2:1][C:4]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.31 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C#N)C=CC=C1O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0.196 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
shaken for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite®
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
